4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium
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Overview
Description
4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium typically involves the reaction of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. The reaction conditions often include refluxing in propan-2-ol, leading to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazoles, while reduction can produce reduced triazole derivatives.
Scientific Research Applications
4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium include other triazole derivatives such as:
- 1H-indole-3-carbaldehyde derivatives
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C7H11N4O3+ |
---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
2-[4-[acetyl(methyl)amino]-1,2,4-triazol-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C7H10N4O3/c1-6(12)9(2)11-4-8-10(5-11)3-7(13)14/h4-5H,3H2,1-2H3/p+1 |
InChI Key |
RGGARYZOYKJJHE-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)N(C)N1C=N[N+](=C1)CC(=O)O |
Origin of Product |
United States |
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